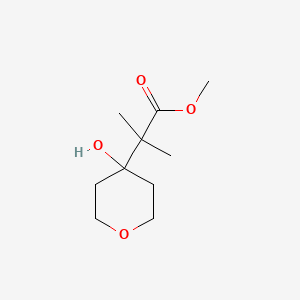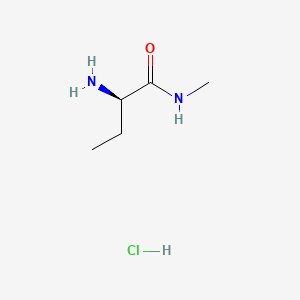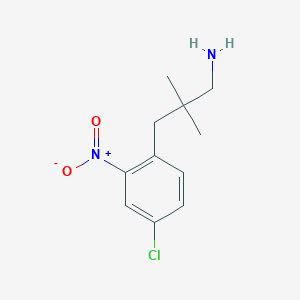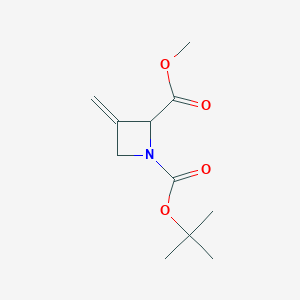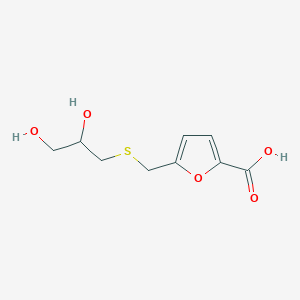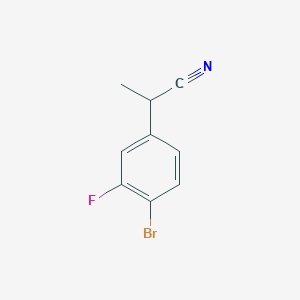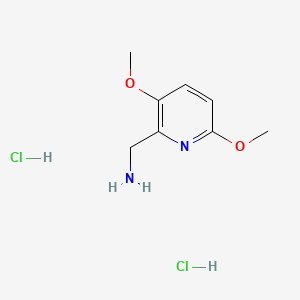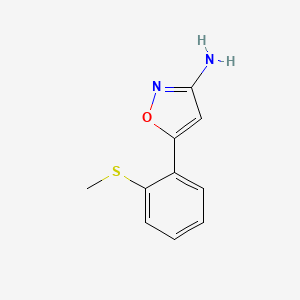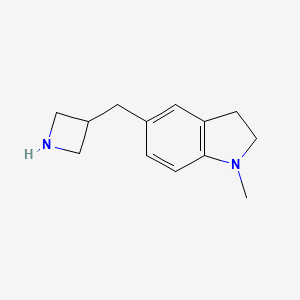
5-(Azetidin-3-ylmethyl)-1-methylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-ylmethyl)-1-methylindoline is a heterocyclic compound that features both an azetidine ring and an indoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-ylmethyl)-1-methylindoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by the aza-Michael addition to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
5-(Azetidin-3-ylmethyl)-1-methylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the compound.
科学研究应用
5-(Azetidin-3-ylmethyl)-1-methylindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(Azetidin-3-ylmethyl)-1-methylindoline involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The indoline moiety can also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
相似化合物的比较
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring and is used in similar applications.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Another compound with an azetidine ring, used in medicinal chemistry.
Uniqueness
5-(Azetidin-3-ylmethyl)-1-methylindoline is unique due to the presence of both the azetidine and indoline moieties, which can provide a distinct set of biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications.
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
5-(azetidin-3-ylmethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H18N2/c1-15-5-4-12-7-10(2-3-13(12)15)6-11-8-14-9-11/h2-3,7,11,14H,4-6,8-9H2,1H3 |
InChI 键 |
QSRMCNWLBLXTQS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)CC3CNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


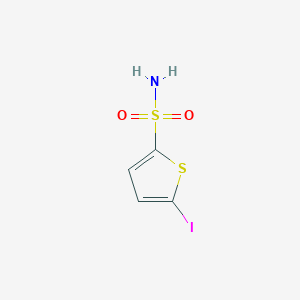
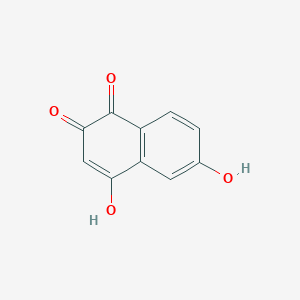
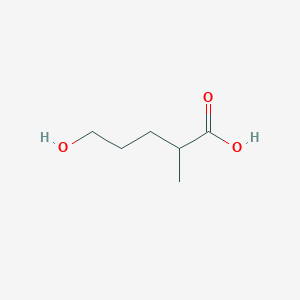

![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
